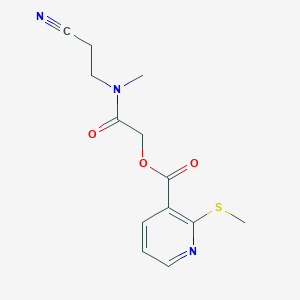
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a cyano group, a methylthio group, and a nicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the cyanoacetylation of amines. This process can be carried out using different methods:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyano and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, amines, and thiol derivatives, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoethyl Acrylate: Similar in structure but lacks the nicotinate moiety.
2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde: Shares the cyanoethyl and amino groups but differs in the aromatic system.
Uniqueness
2-((2-Cyanoethyl)(methyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the cyano and methylthio groups, along with the nicotinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H15N3O3S |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
[2-[2-cyanoethyl(methyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H15N3O3S/c1-16(8-4-6-14)11(17)9-19-13(18)10-5-3-7-15-12(10)20-2/h3,5,7H,4,8-9H2,1-2H3 |
Clé InChI |
QVDHDCSNEVYOFV-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C(=O)COC(=O)C1=C(N=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



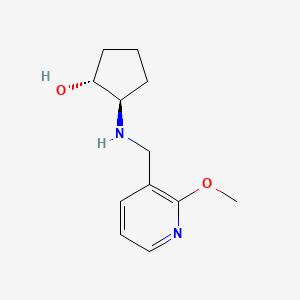
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
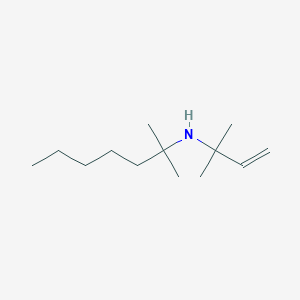

![2-Hydroxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13362266.png)
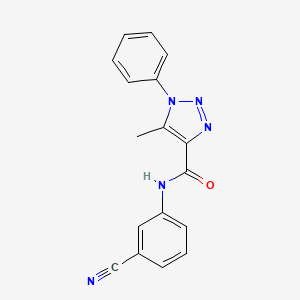
![7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13362293.png)

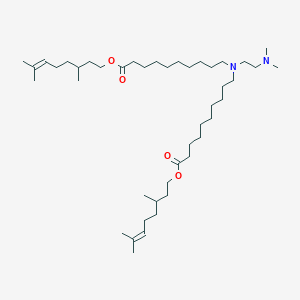
![6-(1,3-Benzodioxol-5-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362306.png)

